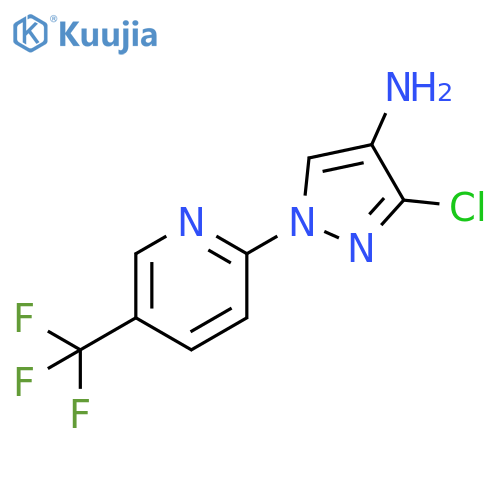Cas no 1172546-14-3 (3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine)

1172546-14-3 structure
商品名:3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine
CAS番号:1172546-14-3
MF:C9H6ClF3N4
メガワット:262.618950366974
MDL:MFCD09859271
CID:5230877
PubChem ID:25248332
3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine
- 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine
-
- MDL: MFCD09859271
- インチ: 1S/C9H6ClF3N4/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13/h1-4H,14H2
- InChIKey: WGARDNDCOHLAHK-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=C(C(F)(F)F)C=C2)C=C(N)C(Cl)=N1
計算された属性
- せいみつぶんしりょう: 262.023
- どういたいしつりょう: 262.023
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7A^2
3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231946-1.0g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 1.0g |
$579.0 | 2024-06-20 | |
| Enamine | EN300-231946-5.0g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 5.0g |
$2361.0 | 2024-06-20 | |
| Chemenu | CM487314-5g |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine |
1172546-14-3 | 97% | 5g |
$608 | 2022-06-14 | |
| Chemenu | CM487314-1g |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine |
1172546-14-3 | 97% | 1g |
$205 | 2022-06-14 | |
| Enamine | EN300-231946-1g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 1g |
$579.0 | 2023-09-15 | ||
| Enamine | EN300-231946-10g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 10g |
$4597.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340088-2.5g |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1h-pyrazol-4-amine |
1172546-14-3 | 97% | 2.5g |
¥30290.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340088-500mg |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1h-pyrazol-4-amine |
1172546-14-3 | 97% | 500mg |
¥11983.00 | 2024-08-09 | |
| Enamine | EN300-231946-0.1g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 0.1g |
$509.0 | 2024-06-20 | |
| Enamine | EN300-231946-0.25g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 0.25g |
$532.0 | 2024-06-20 |
3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1172546-14-3 (3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
